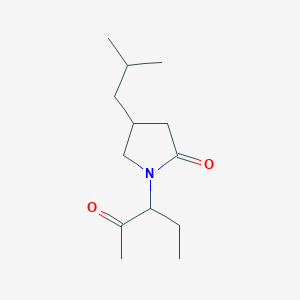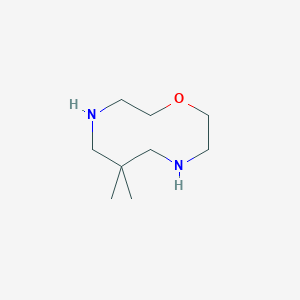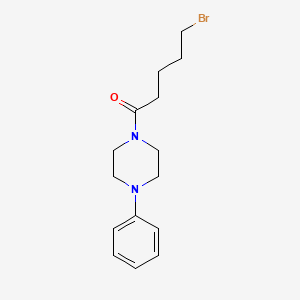
2,5-Dimethyl-4-(3-phenoxyprop-1-enyl)thian-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethyl-4-(3-phenoxyprop-1-enyl)thian-4-ol is an organic compound with a complex structure that includes a thian-4-ol ring substituted with dimethyl and phenoxyprop-1-enyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-4-(3-phenoxyprop-1-enyl)thian-4-ol typically involves multi-step organic reactions. One common method includes the aldol condensation of 3-acetyl-2,5-dimethylthiophene with 2,4,5-trimethoxybenzaldehyde in the presence of a base such as methanolic NaOH . The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
化学反応の分析
Types of Reactions
2,5-Dimethyl-4-(3-phenoxyprop-1-enyl)thian-4-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thian-4-ol ring to a thiane ring.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiane derivatives.
科学的研究の応用
2,5-Dimethyl-4-(3-phenoxyprop-1-enyl)thian-4-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of 2,5-Dimethyl-4-(3-phenoxyprop-1-enyl)thian-4-ol involves its interaction with specific molecular targets. The phenoxyprop-1-enyl group can interact with enzymes or receptors, altering their activity. The thian-4-ol ring may also play a role in binding to biological molecules, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
2,5-Dimethyl-1,3,4-thiadiazole: Shares the dimethyl substitution but has a different ring structure.
2,5-Dimethylthiophene: Similar in having a dimethyl-substituted thiophene ring but lacks the phenoxyprop-1-enyl group.
Uniqueness
2,5-Dimethyl-4-(3-phenoxyprop-1-enyl)thian-4-ol is unique due to its combination of a thian-4-ol ring with both dimethyl and phenoxyprop-1-enyl substitutions. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
837396-07-3 |
|---|---|
分子式 |
C16H22O2S |
分子量 |
278.4 g/mol |
IUPAC名 |
2,5-dimethyl-4-(3-phenoxyprop-1-enyl)thian-4-ol |
InChI |
InChI=1S/C16H22O2S/c1-13-12-19-14(2)11-16(13,17)9-6-10-18-15-7-4-3-5-8-15/h3-9,13-14,17H,10-12H2,1-2H3 |
InChIキー |
FBRLHYUBQFTNBN-UHFFFAOYSA-N |
正規SMILES |
CC1CC(C(CS1)C)(C=CCOC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4-{[(1H-Indole-3-carbonyl)amino]methyl}piperidin-1-yl)butanoic acid](/img/structure/B14189439.png)

![[3-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone](/img/structure/B14189442.png)




![Dimethyl (2'Z)-1-butyl-2'-(phenylimino)-3-(propan-2-yl)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate](/img/structure/B14189463.png)
![(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoic acid;2-methyl-1-[(R)-methylsulfinyl]propane](/img/structure/B14189472.png)



![2-Iodo-4-nitro-6-[(3-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14189504.png)
![3-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B14189508.png)
